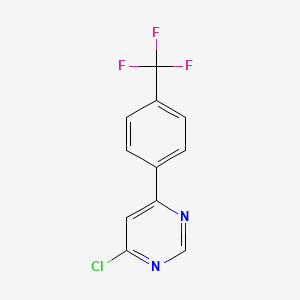

4-クロロ-6-(4-(トリフルオロメチル)フェニル)ピリミジン

概要

説明

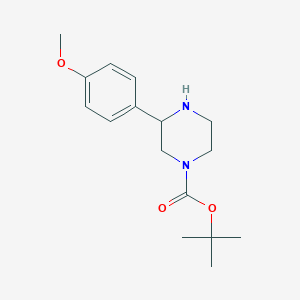

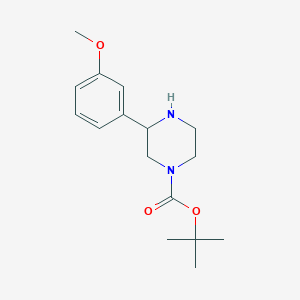

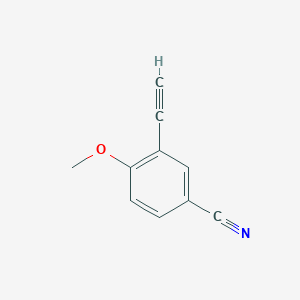

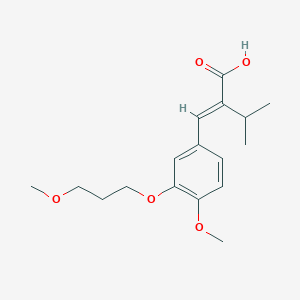

4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine is a heterocyclic organic compound . It has a molecular weight of 258.63 and a density of 1.656±0.06 g/cm3 .

Molecular Structure Analysis

The molecular formula of 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine is C11H6ClF3N2 . The InChI key is RYYMGPDAXCLXSL-UHFFFAOYSA-N . The compound has a boiling point of 318.736ºC at 760 mmHg and a flash point of 146.567ºC .Chemical Reactions Analysis

While specific chemical reactions involving 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine are not detailed in the literature, trifluoromethylpyridines are known to be used in the protection of crops from pests . They are also used in the pharmaceutical and veterinary industries .Physical And Chemical Properties Analysis

4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine is a solid at room temperature . It has a density of 1.386g/cm³ . The compound has a boiling point of 318.736ºC at 760 mmHg and a flash point of 146.567ºC .科学的研究の応用

抗がん剤としての用途

この化合物は、抗がん特性で知られるピリミジン誘導体のファミリーに属しています。 これらは、骨髄性白血病、乳がん、特発性肺線維症などのさまざまな癌の治療に使用されてきました 。ピリミジン誘導体の構造的多様性により、幅広い生物学的活性が可能になり、がん研究において貴重な存在となっています。

抗菌および抗真菌用途

ピリミジン誘導体は、顕著な抗菌および抗真菌活性を示します。 これらの化合物は、さまざまな微生物および真菌病原体を標的にするように合成することができ、感染症に対する潜在的な治療法を提供します .

抗寄生虫および抗マラリア効果

ピリミジンの構造的枠組みは、抗寄生虫および抗マラリア薬の開発を可能にします。 これらの化合物は寄生虫のライフサイクルに干渉することができ、マラリアなどの病気に対抗する手段を提供します .

循環器治療薬

ピリミジン系化合物は、循環器薬として作用し、高血圧などの状態に治療上の利点をもたらすことが報告されています。 血圧を調節する能力により、これらの化合物は循環器系薬物の開発候補となっています .

抗炎症および鎮痛特性

ピリミジン誘導体は、抗炎症および鎮痛作用を持つため、慢性的な痛みや炎症性疾患の治療に使用できます。 これは、これらの状態を持つ患者の生活の質を向上させることを目的とした製薬用途にとって重要です .

抗糖尿病の可能性

一部のピリミジン誘導体は、抗糖尿病薬として有望視されています。 これらは、グルコース代謝に役割を果たすDPP-IV阻害剤として作用するため、糖尿病治療のための潜在的な経路を提供します .

神経保護作用

ピリミジン化合物は、特に眼疾患の文脈において、その神経保護効果について研究されてきました。 網膜神経節細胞に影響を与える状態に対する治療上の利点を提供する可能性があります .

コレステロール低下効果

HMG-CoA還元酵素阻害剤として、ピリミジン誘導体は、コレステロール値を下げることで冠状動脈性心臓病の管理に貢献できます。 このアプリケーションは、心臓関連疾患の世界的な蔓延を考えると重要です .

将来の方向性

作用機序

Target of Action

Compounds with a trifluoromethyl group have been shown to exhibit improved drug potency toward various enzymes .

Mode of Action

It is known that the trifluoromethyl group in the molecule can enhance the potency of drugs by lowering the pk_a of the cyclic carbamate through a key hydrogen bonding interaction with the protein .

Biochemical Pathways

It is known that trifluoromethyl-containing compounds can participate in various reactions involving halogen bonds, such as the diels–alder reaction, aza–diels–alder reaction, michael addition, and nazarov cyclization .

Pharmacokinetics

The presence of the trifluoromethyl group in the molecule can potentially improve the bioavailability of the compound .

Result of Action

Some trifluoromethyl-containing compounds have been shown to exhibit significant analgesic activity .

Action Environment

The trifluoromethyl group in the molecule can potentially enhance the stability of the compound .

特性

IUPAC Name |

4-chloro-6-[4-(trifluoromethyl)phenyl]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClF3N2/c12-10-5-9(16-6-17-10)7-1-3-8(4-2-7)11(13,14)15/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYYMGPDAXCLXSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NC=N2)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80587783 | |

| Record name | 4-Chloro-6-[4-(trifluoromethyl)phenyl]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

659729-09-6 | |

| Record name | 4-Chloro-6-[4-(trifluoromethyl)phenyl]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine](/img/structure/B1317472.png)

![[(3,3,3-Trifluoro-1-propen-1-yl)thio]toluene](/img/structure/B1317480.png)

![(S)-Methyl 3-methyl-2-(N-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)butanoate](/img/structure/B1317484.png)

![1-(2-Thiophen-2-yl-imidazo[1,2-a]pyridin-3-ylmethyl)-piperidine-2-carboxylic acid](/img/structure/B1317493.png)